molecular formula C12H16N2O B3174506 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide CAS No. 953883-50-6

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide

Cat. No. B3174506
CAS RN: 953883-50-6
M. Wt: 204.27 g/mol
InChI Key: ANWYZHYGKGVHEO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide, also known as 2-AP, is an organic compound with a variety of applications in scientific research. It is a cyclic amide, composed of a cyclopropylmethyl group and an aminophenyl group. 2-AP has a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide has a variety of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular metabolism. It has also been used in studies of the biochemical and physiological effects of hormones, as well as in studies of the structure and function of enzymes.

Mechanism of Action

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide has been shown to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been shown to act as a competitive inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the resulting product is stable and can be stored for long periods of time. Additionally, it is non-toxic and has a low risk of causing side effects. However, it can be difficult to control the concentration of the compound in laboratory experiments, and it can be difficult to accurately measure the effects of the compound on cellular processes.

Future Directions

There are a variety of potential future directions for research involving 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide. These include further studies of the effects of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide on cellular metabolism and the regulation of inflammation and immune responses. Additionally, further studies of the mechanism of action of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide on tyrosine kinases could be conducted, as well as studies of the effects of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide on other enzymes and proteins. Finally, further studies of the structure and function of 2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide could be conducted to better understand its biochemical and physiological effects.

properties

IUPAC Name

2-(4-aminophenyl)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-9(4-6-11)7-12(15)14-8-10-1-2-10/h3-6,10H,1-2,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWYZHYGKGVHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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